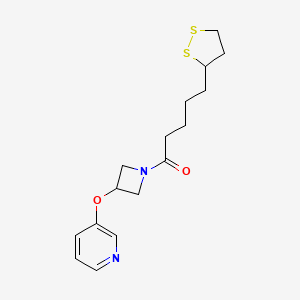
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Photo- and Ionochromic Properties
Compounds with structures related to "5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one" have been synthesized to explore their photochromic, ionochromic, and spectral-luminescent properties. For instance, azomethine imines that contain pyridinylmethylene substituents exhibit properties of ion-active molecular “off-on” switches of fluorescence when interacting with specific anions. This characteristic makes them potential candidates for application in molecular electronics and as chemosensors for detecting ions (V. Bren et al., 2018).
Synthetic Methodologies for Heterocyclic Compounds
Research also focuses on the synthesis of heterocyclic compounds through reactions involving intermediates related to the given compound. For example, the synthesis of pyrrolidines, pyrrolines, and oxazolidines from heating α-amino acids with carbonyl compounds demonstrates the versatility of related structures in generating a wide range of heterocyclic compounds (O. Tsuge et al., 1987).
Applications in Chemosensors and Metal–Organic Frameworks
Additionally, related compounds have been investigated for their potential in creating chemosensors and metal–organic frameworks. For instance, certain pyridylurea ligands have been used to construct metal–organic frameworks that feature cavities suitable for encapsulating sulfate anions. This encapsulation ability could be harnessed for selective ion detection or removal in environmental or analytical applications (Biao Wu et al., 2010).
Antiprotozoal Activity
Research into analogues of known compounds for antiprotozoal activity has highlighted the importance of chemical modifications for enhancing biological activity. Pyridyl analogues of antiprotozoal drugs have been synthesized and demonstrated superior in vitro activities against various protozoa, suggesting that related compounds could be optimized for therapeutic applications (S. Bakunova et al., 2009).
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c19-16(6-2-1-5-15-7-9-21-22-15)18-11-14(12-18)20-13-4-3-8-17-10-13/h3-4,8,10,14-15H,1-2,5-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAMRBZMJWWUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)
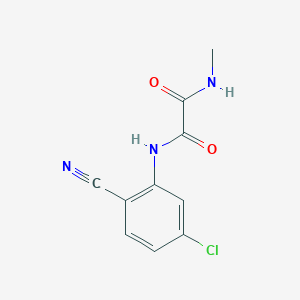
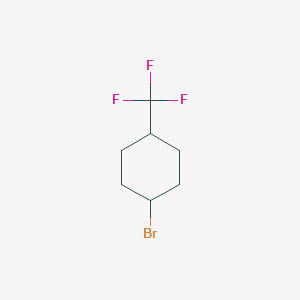
![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)
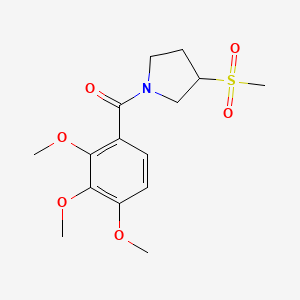
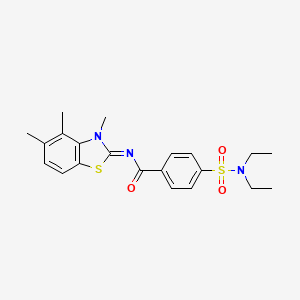
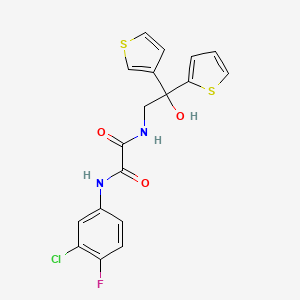
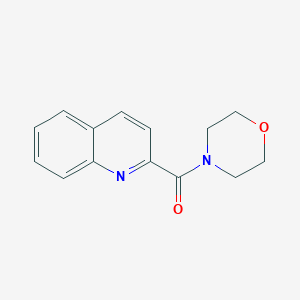

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)